![molecular formula C8H15NO2 B2995398 4,9-Dioxa-1-azaspiro[5.5]undecane CAS No. 614716-29-9](/img/structure/B2995398.png)

4,9-Dioxa-1-azaspiro[5.5]undecane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

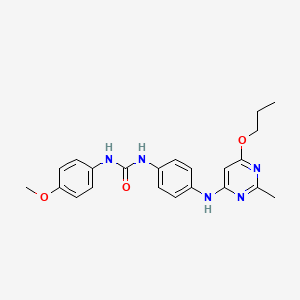

4,9-Dioxa-1-azaspiro[5.5]undecane is a chemical compound with the CAS Number: 614716-29-9 . It has a molecular weight of 157.21 . It is a liquid at room temperature .

Synthesis Analysis

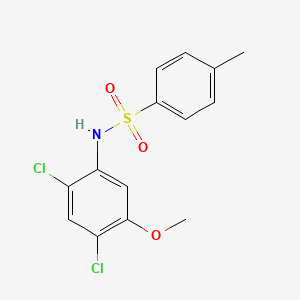

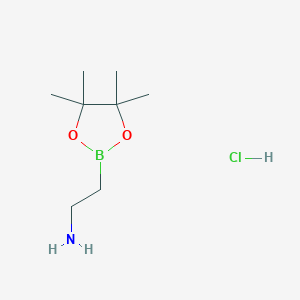

The synthesis of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives has been reported in several studies . These compounds have been synthesized as selective σ1 receptor ligands . The synthesis involves the coupling of aldehydes with N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide .Molecular Structure Analysis

The molecular structure of 4,9-Dioxa-1-azaspiro[5.5]undecane is represented by the formula C8H15NO2 .Chemical Reactions Analysis

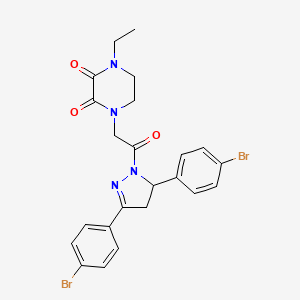

1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent soluble epoxide hydrolase (sEH) inhibitors . These compounds have shown excellent sEH inhibitory activity and bioavailability .Physical And Chemical Properties Analysis

4,9-Dioxa-1-azaspiro[5.5]undecane is a liquid at room temperature .科学的研究の応用

Synthesis and Stereochemistry

The synthesis and structural investigations of spiro [5.5]undecane derivatives with S and O containing heterocycles have been reported . These compounds exhibit intriguing conformational and configurational aspects, and their stereochemistry has been extensively investigated . The flipping of the six-membered rings transforms the M enantiomer into the P one and vice versa .

Derivatives and Transformations

The 3,9-disubstituted-spiro [5.5]undecane derivatives show anancomeric structures . The conformational equilibria are shifted toward the conformers with the larger groups in equatorial orientation . In these cases, the enantiomers, generated by the helix of the spirane skeleton, can be discriminated and isolated .

Heterocycle Chirality

The 1,3-oxathiane derivatives exhibit some peculiar stereochemistry aspects. The heterocycle is chiral and its flipping is an enantiomeric inversion . The chirality of the heterocycle can be attributed to a virtual tricoordinated chiral center .

Chemical Properties

4,9-dioxa-1-azaspiro [5.5]undecane has a molecular weight of 157.21 . It is a liquid at room temperature and has a CAS Number of 614716-29-9 .

GABAAR Antagonists

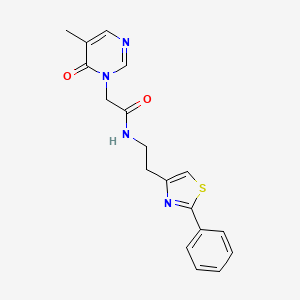

The 3,9-diazaspiro [5.5]undecane-based compounds have been reported to be potent competitive γ-aminobutyric acid type A receptor (GABAAR) antagonists showing low cellular membrane permeability .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

4,9-dioxa-1-azaspiro[5.5]undecane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c1-4-10-5-2-8(1)7-11-6-3-9-8/h9H,1-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHOCYKFEHDOZSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12COCCN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,9-Dioxa-1-azaspiro[5.5]undecane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Piperidinecarboxylic acid, 4-[2-hydroxy-1-(2-phenyl-1H-benzimidazol-1-yl)ethyl]-, 1,1-dimethylethyl ester](/img/structure/B2995315.png)

![N-[(E)-2-(benzenesulfonyl)-2-nitroethenyl]-4-methylaniline](/img/structure/B2995316.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-methoxybenzamide](/img/structure/B2995319.png)

![3-[(5-Fluoro-2-methylphenyl)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2995323.png)

![8-Methoxy-3-(4-methoxyphenyl)-5-[(3-methoxyphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2995325.png)

![4,4,4-Trifluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]butanamide](/img/structure/B2995338.png)